![molecular formula C16H15NO2S B12567575 1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- CAS No. 177763-08-5](/img/structure/B12567575.png)
1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Final Modifications: Additional functional groups, such as the methylene group, can be introduced through further reactions like alkylation or other suitable organic transformations.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at positions activated by the sulfonyl group. Common reagents include nucleophiles like amines or thiols.
Addition: The methylene group can participate in addition reactions with electrophiles, forming various substituted products.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include sulfone, amine, and alkylated derivatives.
Scientific Research Applications
1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to probe biological pathways and interactions, particularly those involving indole derivatives.
Medicine: Potential pharmaceutical applications include developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- exerts its effects involves interactions with various molecular targets. The sulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The indole core can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with sulfonyl groups, such as:
- 1H-Indole-3-sulfonyl chloride
- 1H-Indole-2-sulfonyl chloride
- 1H-Indole-3-methylsulfonyl
Properties
CAS No. |
177763-08-5 |
|---|---|
Molecular Formula |
C16H15NO2S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-methylidene-1-(4-methylphenyl)sulfonyl-2H-indole |
InChI |
InChI=1S/C16H15NO2S/c1-12-7-9-14(10-8-12)20(18,19)17-11-13(2)15-5-3-4-6-16(15)17/h3-10H,2,11H2,1H3 |
InChI Key |
FOHMFPBYHPTHRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=C)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



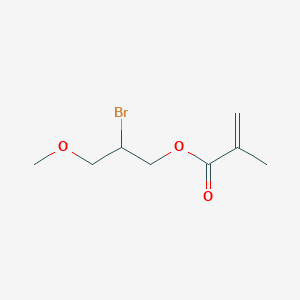
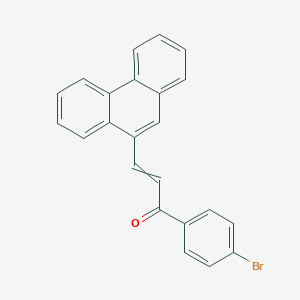
![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)
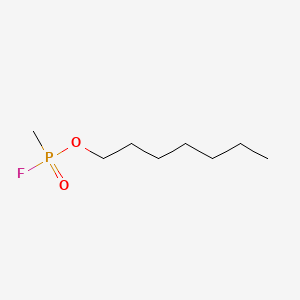
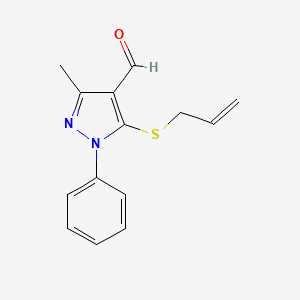
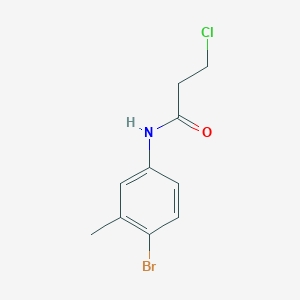
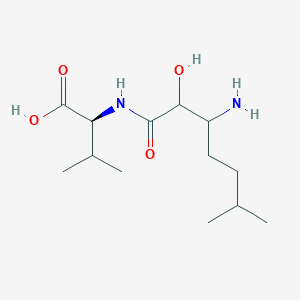
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)

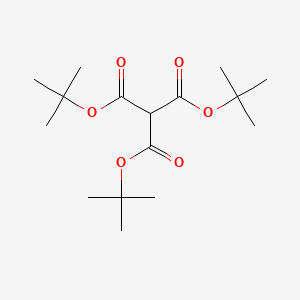
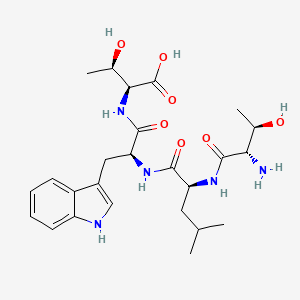
![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
